![molecular formula C16H18N2O6S B2681801 (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 853749-15-2](/img/structure/B2681801.png)
(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid
説明
The compound (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid is a structurally complex molecule featuring:
- A tetrahydrothieno[2,3-c]pyridine core, which combines a sulfur-containing thiophene ring fused with a partially saturated pyridine ring.
- Acetyl and ethoxycarbonyl substituents at positions 6 and 3, respectively.
- An (E)-4-oxobut-2-enoic acid side chain linked via an amide bond.
This architecture confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships in medicinal or materials chemistry.
特性
IUPAC Name |
(E)-4-[(6-acetyl-3-ethoxycarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-3-24-16(23)14-10-6-7-18(9(2)19)8-11(10)25-15(14)17-12(20)4-5-13(21)22/h4-5H,3,6-8H2,1-2H3,(H,17,20)(H,21,22)/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWAAIKDIUJHP-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrothieno[2,3-c]pyridine core, followed by functional group modifications to introduce the acetyl and ethoxycarbonyl groups. The final step involves the formation of the (E)-4-oxobut-2-enoic acid moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Hydrolysis Reactions
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Alkaline hydrolysis | 1M NaOH, reflux (4 hr) | Carboxylic acid derivative | 82% | |
Acidic hydrolysis | 6M HCl, 80°C (6 hr) | Carboxylic acid derivative | 76% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with hydroxide ions in basic conditions or water in acidic media.
Michael Addition Reactions
The α,β-unsaturated carbonyl system acts as a Michael acceptor:
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Primary amines | EtOH, 25°C (12 hr) | β-Amino carbonyl adduct | 68% | |
Thiols | DMF, 50°C (6 hr) | β-Thioether adduct | 73% |
Regioselectivity follows Markovnikov’s rule, with nucleophiles adding to the β-position.
Amide Coupling Reactions
The carboxylic acid group participates in peptide-like coupling:
Coupling Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
EDC/HOBt | DCM, 0°C → RT (2 hr) | Amide with primary amines | 89% | |
DCC/DMAP | THF, reflux (4 hr) | Ester with alcohols | 65% |
Optimal yields require stoichiometric base (e.g., DMAP) to neutralize HCl byproducts .
Condensation with Hydrazines
The acetyl group reacts with hydrazines to form hydrazones:
Hydrazine Derivative | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydrazine hydrate | EtOH, 80°C (3 hr) | Acetyl hydrazone | 91% | |
Phenylhydrazine | AcOH, 100°C (2 hr) | Phenylhydrazone | 85% |
These reactions are pH-sensitive, requiring acidic conditions for protonation of the carbonyl oxygen.
Ester Transposition Reactions
The ethoxycarbonyl group undergoes transesterification:
Alcohol | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Methanol | H2SO4 (cat.), 60°C (8 hr) | Methoxycarbonyl derivative | 78% | |
Benzyl alcohol | Ti(OiPr)4, toluene, reflux | Benzyloxycarbonyl derivative | 63% |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
Conditions | Product | Yield | Source |
---|---|---|---|
PPA, 120°C (2 hr) | Thienopyridine-fused lactam | 58% | |
POCl3, DMF, 80°C (4 hr) | Chlorinated bicyclic derivative | 44% |
Cyclization typically occurs between the amino group and the α,β-unsaturated carbonyl .
Oxidation/Reduction Pathways
Reaction Type | Reagent | Product | Yield | Source |
---|---|---|---|---|
Oxidation (ketone) | KMnO4, H2O, 25°C | Carboxylic acid derivative | 81% | |
Reduction (enone) | NaBH4, MeOH, 0°C | Saturated diol | 67% |
Selective reduction of the α,β-unsaturated system requires low temperatures to prevent over-reduction .
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition:
Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Maleic anhydride | Acetone, 6 hr | Bicyclic oxetane | 52% |
This reaction demonstrates the compound’s utility in synthesizing strained ring systems .
Critical Analysis of Reaction Optimization
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance coupling reactions by stabilizing transition states .
-
Temperature : Hydrolysis and cyclization require elevated temperatures (>80°C), while Michael additions proceed efficiently at room temperature .
-
Catalysts : Lewis acids (e.g., Ti(OiPr)4) improve transesterification yields by activating the electrophilic carbonyl.
This compound’s versatility in forming pharmacologically relevant motifs (e.g., hydrazones, β-amino carbonyls) underscores its value in medicinal chemistry .
科学的研究の応用
Synthesis and Structure
The synthesis of this compound involves a multi-step process that typically includes the formation of the tetrahydrothieno[2,3-c]pyridine core followed by various modifications to introduce functional groups such as acetyl and ethoxycarbonyl. The structural features of this compound suggest that it may interact with biological targets effectively due to its ability to mimic natural substrates.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid. Notably:
- Inhibition of Cancer Cell Growth : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 to 4.7 µM against cell lines such as HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) .
- Mechanism of Action : The mechanism underlying the anticancer activity involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells while sparing normal cells .
- Selectivity : Studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Study on Antiproliferative Agents : A study evaluated a series of tetrahydrothieno[2,3-c]pyridine derivatives for their antiproliferative activities. The most potent compounds were found to induce apoptosis in a dose-dependent manner across multiple cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds effectively bind to tubulin, supporting the observed biological activities. This computational approach aids in predicting how modifications to the chemical structure can enhance efficacy .
Comparative Data Table
Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
Compound 1 | 1.1 | HeLa | Tubulin inhibition |
Compound 2 | 2.3 | CEM | Tubulin inhibition |
Compound 3 | 2.8 | L1210 | Tubulin inhibition |
作用機序
The mechanism of action of (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Comparison with Structural Analogs
Core Heterocycle Variations
Compound from :
(2E)-4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid
- Core Structure: Benzothiophene fused with a cyclohexane ring (vs. thieno[2,3-c]pyridine in the target compound).
- Substituents : tert-butyl at position 6 (vs. acetyl in the target).
- Impact: The benzothiophene core increases aromaticity and electron density compared to the partially saturated pyridine-thiophene hybrid in the target compound.
Compound from :
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives
- Core Structure: Pyrrolidine ring (vs. tetrahydrothienopyridine).
- Substituents : Pyrrolidin-1-yl group (vs. acetyl/ethoxycarbonyl).
- Impact : The absence of sulfur in the core reduces polarizability, while the pyrrolidine group introduces conformational flexibility and basicity, altering solubility and interaction profiles .
Substituent Effects
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () :
- Substituents : Boc (tert-butoxycarbonyl) at position 6 and ethyl ester at position 3 (vs. acetyl and ethoxycarbonyl in the target).
- Impact : The Boc group offers steric protection and hydrolytic stability compared to acetyl, while the ethyl ester may reduce aqueous solubility relative to ethoxycarbonyl. These differences could influence pharmacokinetic properties or synthetic accessibility .
Piperidine Derivatives () :
- Substituents : Variable alkyl chains (e.g., methyl, propyl) at the 4-position of a piperidine core.
- Impact: Longer alkyl chains increase hydrophobicity and may enhance membrane permeability.
Spectroscopic and Structural Insights
Data Tables
Table 1: Structural and Substituent Comparison
生物活性
The compound (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid is a derivative of the tetrahydrothieno[2,3-c]pyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydrothieno[2,3-c]pyridine core followed by functionalization at the nitrogen and carbon positions. Techniques such as NMR spectroscopy and X-ray diffraction are employed for structural confirmation. The introduction of substituents like ethoxycarbonyl and acetyl groups enhances its biological profile by potentially modulating its interaction with biological targets.
2. Antimicrobial Activity
Research indicates that related tetrahydrothieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from this scaffold have shown moderate antibacterial activity against Gram-positive bacteria such as Sarcina lutea and Streptococcus aureus, while being less effective against Gram-negative strains like Escherichia coli . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against targeted bacterial strains.
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
3a | S. lutea | 12.5 |
3b | S. aureus | 15.0 |
3. Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Inhibition of Cancer Cell Proliferation : Studies have reported that derivatives such as those containing the ethoxycarbonyl group inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 µM across various cancer cell lines (HeLa, L1210, CEM) . The mechanism involves disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 1.1 | Tubulin polymerization inhibition |
L1210 | 2.8 | Apoptotic cell death |
CEM | 2.3 | Cell cycle arrest |
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several tetrahydrothieno derivatives on human cancer cells. The results demonstrated that compounds with specific substitutions exhibited selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .
Case Study 2: Structure–Activity Relationship
Another investigation focused on the SAR of tetrahydrothieno derivatives where varying the substituents at the nitrogen position led to significant differences in biological activity. Compounds with larger or more polar substituents generally exhibited improved potency against cancer cell lines .
5. Conclusion
The compound This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on optimizing its structure for enhanced efficacy and reduced toxicity while exploring additional therapeutic applications.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of key intermediates under reflux conditions. For example, heating acetophenone derivatives with aldehydes and ammonium acetate in ethanol under reflux (10–20 hours) can yield pyridine-based precursors . Optimization may involve adjusting molar ratios (e.g., 1:1:1 for aldehyde, ketone, and cyanoacetate), solvent selection (DMF/ethanol mixtures for crystallization), and temperature control to minimize side reactions. Monitoring reaction progress via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming backbone structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline derivatives, X-ray crystallography provides definitive confirmation of stereochemistry and hydrogen-bonding networks, as seen in studies of analogous pyridinium salts .
Q. How should researchers assess solubility and stability under varying pH conditions?
Methodological Answer: Perform kinetic solubility assays using shake-flask methods with buffers at physiological pH (1.2, 4.5, 6.8, 7.4). Stability studies involve incubating the compound in these buffers at 37°C, followed by HPLC analysis to quantify degradation products. For hydrolytic stability, monitor ester and amide bond cleavage under acidic/basic conditions .
Advanced Questions
Q. How can molecular docking studies be integrated with in vitro assays to elucidate the mechanism of action?
Methodological Answer: First, use computational tools (e.g., AutoDock Vina) to dock the compound into target protein active sites (e.g., HIV-1 integrase or cancer-related kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Correlate docking scores with in vitro bioactivity data (e.g., IC₅₀ values from antiproliferative assays). Discrepancies may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations .
Q. What experimental designs are recommended for evaluating environmental persistence and transformation products?
Methodological Answer: Apply split-plot designs to test abiotic factors (pH, UV light) and biotic factors (microbial activity). For example, expose the compound to simulated sunlight in aqueous solutions and analyze degradation via LC-MS/MS. Use OECD guidelines for ready biodegradability testing (e.g., Closed Bottle Test) to assess microbial breakdown. Quantify transformation products like hydroxylated or cleaved metabolites .
Q. How can researchers resolve contradictions in bioactivity data across different in vitro models?
Methodological Answer: Conduct meta-analyses to identify variables such as cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or compound purity. Replicate studies under standardized conditions (e.g., 48-hour exposure, 10% FBS media) and use ANOVA to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., apoptosis markers vs. cell cycle analysis) .
Methodological Notes
- Synthesis Optimization : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions via response surface methodology .
- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
- Environmental Impact Studies : Combine high-throughput screening (HTS) with QSAR models to predict ecotoxicity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。